Cyclohexylglycerin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26621. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXHZITCDRRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893623 | |
| Record name | Cyclohexylglycerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-41-6 | |
| Record name | 3-(Cyclohexyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylglycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl glycerol ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclohexylglycerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclohexyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLOHEXYLGLYCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL93J4379X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectories and Conceptual Frameworks in Glycerin Analog Research
The journey of glycerin and its analogs in scientific applications has a rich history. Glycerin itself has long been a cornerstone in cosmetic and pharmaceutical formulations due to its well-established humectant properties. cir-safety.orgresearchgate.net The evolution of glycerin analog research has been driven by the desire to enhance or modify these properties for specific applications.
The development of glycerin analogs, including glyceryl ethers like cyclohexylglycerin, represents a strategic approach to creating a new generation of sustainable and effective personal care ingredients. google.com The modification of the glycerin molecule, such as the introduction of a cyclohexyl group, can alter its lipophilicity, solubility, and interaction with biological systems. ontosight.ai This has opened avenues for creating compounds with improved functionalities, such as enhanced moisturizing effects, better skin feel, and synergistic activities with other ingredients. google.combiesterfeld.com The exploration of such analogs is also influenced by economic factors and the need for raw materials with consistent microbiological integrity.
Current Frontiers in the Academic Investigation of Cyclohexylglycerin
Current research on cyclohexylglycerin is vibrant and expanding, with a primary focus on its applications in cosmetics and potential in dermatological and pharmaceutical formulations.
Recent studies have highlighted the efficacy of this compound in advanced cleansing formulations. Research conducted by FANCL in collaboration with Kirin Holdings and Keio University demonstrated that combining this compound with other ingredients like eicosaglycerol hexacaprylate and PPG-9 diglyceryl ether significantly contributes to high cleansing rates. researchgate.netmdpi.com This research utilized artificial intelligence and molecular simulation technologies to predict and validate the performance of these complex cleansing systems. researchgate.net
A key area of investigation is the role of this compound in skin health, particularly in relation to inflammation and aging. A study by Pola Orbis revealed that this compound, a glycerin derivative known for its moisture-retaining properties, can suppress the expression of factors that attract neutrophils to the skin. cosmeticsdesign-asia.com Neutrophils are a type of white blood cell that, when present in excess due to factors like UV radiation, can secrete enzymes that degrade collagen and elastin, leading to wrinkle formation. cosmeticsdesign-asia.comnih.gov By inhibiting the accumulation of neutrophils, this compound shows potential as an anti-aging ingredient. cosmeticsdesign-asia.com
Furthermore, this compound is recognized for its function as a preservative booster. biesterfeld.com Its surfactant-like properties are thought to affect the interfacial tension at the cell membranes of microorganisms, allowing antimicrobial actives to penetrate more effectively. krahn-uk.com This synergistic action makes it a valuable component in creating stable and safe cosmetic formulations. biesterfeld.comjustia.com
The chemical properties of this compound, such as its molecular weight and structure, are central to its function. thegoodscentscompany.comnih.gov These properties influence its solubility and ability to interact with other molecules, making it a versatile ingredient in various formulations. google.comontosight.aigoogle.com
Below is a data table summarizing the findings of a study on the cleansing capability of formulations containing this compound.
| Formulation Components | Cleansing Capability (%) |
| Eicosaglycerol hexacaprylate + this compound/PPG-9 diglyceryl ether | >85% for waterproof eyeliner removal mdpi.com |
| Other nonionic surfactants + this compound/PPG-9 | Lower than the above formulation mdpi.com |
| Formulations with glycerin (instead of this compound) | Much lower cleansing capabilities mdpi.com |
Broader Scientific Implications of Cyclohexylglycerin Studies
Elucidation of Synthetic Pathways for this compound and its Stereoisomers
The synthesis of this compound and its stereoisomers can be achieved through various chemical and biocatalytic methods. These approaches offer different advantages concerning yield, stereoselectivity, and environmental impact.
Development of Novel Chemical Synthesis Routes for this compound
The chemical synthesis of 3-(cyclohexyloxy)propane-1,2-diol can be approached through the etherification of glycerol (B35011) or its derivatives with a cyclohexyl moiety. A common strategy involves the reaction of a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), with a cyclohexyl halide in the presence of a base. The subsequent removal of the protecting group yields this compound.
Another route involves the reaction of cyclohexanol (B46403) with an epoxy-containing C3 unit, such as glycidol (B123203) or epichlorohydrin (B41342). For instance, the reaction of cyclohexanol with glycidol in the presence of a catalyst can directly form this compound.
A method for a related compound, 3-l-menthoxypropane-1,2-diol, involves the reaction of l-menthol (B7771125) with allyl halide to produce 3-l-menthoxypropan-1-ene, followed by oxidation and hydrolysis. google.com A similar strategy could be adapted for this compound synthesis, starting from cyclohexanol and an appropriate allylating agent.
| Starting Material | Reagent | Product | Reference |
| l-menthol | Allyl halide | 3-l-menthoxypropan-1-ene | google.com |
| 3-l-menthoxypropan-1-ene | Organic peroxide | 1,2-epoxy-3-l-menthoxypropane | google.com |
| 1,2-epoxy-3-l-menthoxypropane | Hydrolysis | 3-l-menthoxypropane-1,2-diol | google.com |
Enzymatic and Biocatalytic Approaches in this compound Synthesis
Enzymatic and biocatalytic methods offer a highly selective alternative for synthesizing stereoisomers of this compound. Lipases are particularly useful for the kinetic resolution of racemic mixtures or for the stereoselective synthesis of specific enantiomers.
For example, the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved using lipase-catalyzed regioselective acylations and asymmetric bioreduction of a prochiral ketone intermediate. researchgate.net This approach could be conceptually applied to the synthesis of enantiomerically pure this compound by substituting the allyl group with a cyclohexyl group. The process involves several enzymatic steps, including regioselective acylation, oxidation to a ketone, asymmetric bioreduction, and final deacylation. researchgate.net
Glycerol dehydrogenase is another enzyme that can be utilized for the synthesis of enantiomerically enriched glycerol derivatives. researchgate.net
| Biocatalyst | Reaction Type | Substrate | Product | Reference |
| Lipase (B570770) | Regioselective acylation | (RS)-3-allyloxy-propane-1,2-diol | Acylated 3-allyloxy-propane-1,2-diol | researchgate.net |
| Oxidoreductase | Asymmetric bioreduction | 1-Benzoyloxy-3-allyloxy-2-propanone | Enantiomerically enriched 1-benzoyloxy-3-allyloxy-2-propanol | researchgate.net |
| Lipase | Alcoholysis | Acylated 3-allyloxy-propane-1,2-diol | (S)- or (R)-3-allyloxy-propane-1,2-diol | researchgate.net |
Principles of Green Chemistry in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of renewable starting materials, atom-efficient reactions, and the avoidance of hazardous reagents and solvents.
One approach is the direct esterification of bio-based glycerin with a suitable cyclohexyl-containing carboxylic acid, with the removal of water to drive the reaction. justia.com While this produces an ester rather than an ether, the principles of using bio-based feedstocks are relevant. For ether synthesis, the use of phase transfer catalysts can improve reaction efficiency and reduce the need for harsh conditions. google.com The development of solvent-free reaction conditions or the use of greener solvents like 2-methyl-2-butanol (B152257) (2M2B) are also key aspects. mdpi.com
Systematic Investigation of this compound Derivatization for Research Applications
The derivatization of this compound allows for the fine-tuning of its physicochemical properties and the introduction of functionalities for specific research applications, such as mechanistic studies and molecular probing.
Synthesis and Characterization of this compound Esters and Ethers for Mechanistic Studies
The hydroxyl groups of this compound can be readily esterified or etherified to produce a range of derivatives.
Esters: this compound esters can be synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. The reaction can be catalyzed by acids or enzymes, such as lipases, which can offer high regioselectivity and enantioselectivity. mdpi.com For instance, enzymatic esterification of a similar polyol, erythritol, with ibuprofen (B1674241) has been demonstrated using Candida antarctica lipase B (CalB). mdpi.com These esters are valuable for studying structure-activity relationships and the influence of the acyl chain on the compound's properties.
Ethers: Further etherification of the remaining hydroxyl groups of this compound can be achieved using alkyl halides or other electrophiles under basic conditions. The synthesis of glycidyl (B131873) ether modified β-cyclodextrin derivatives provides a methodological precedent for such reactions. researchgate.netsioc-journal.cn The characterization of these derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures. sioc-journal.cn
| Derivative Type | Synthetic Method | Reagents | Key Features |
| Esters | Enzymatic esterification | Carboxylic acid, Lipase | High selectivity, mild conditions |
| Ethers | Williamson ether synthesis | Alkyl halide, Base | Versatile for introducing various alkyl groups |
Conjugation Strategies for this compound in Targeted Molecular Probing
The functional groups of this compound can be utilized for conjugation to other molecules, creating molecular probes for various research applications. The hydroxyl groups can be activated or converted to other functional groups, such as azides or alkynes, to enable click chemistry reactions. This allows for the efficient and specific labeling of this compound with fluorescent dyes, biotin, or other reporter molecules.
For example, the synthesis of dihydroxyacetone monoalkyl ethers has been developed using trityl glycidol, which involves epoxide opening, oxidation, and deprotection, offering a modular route to variously alkylated ethers that could be adapted for creating probes. researchgate.net These conjugated derivatives can be used to study the interactions and localization of this compound within biological systems or materials.
Asymmetric Synthesis and Enantioselective Separation of this compound Derivatives
The production of enantiomerically pure this compound, also known as 3-(cyclohexyloxy)propane-1,2-diol, is a critical aspect for its application in stereospecific chemical synthesis and the development of advanced materials. The presence of a chiral center in the glycerolic backbone necessitates the use of asymmetric synthesis or enantioselective separation techniques to isolate the desired (R)- or (S)-enantiomer.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries. While direct asymmetric synthesis routes for this compound are not extensively documented in publicly available research, methodologies applied to structurally similar 1,2-diols can be considered as viable approaches. One such strategy involves the asymmetric dihydroxylation of a suitable alkene precursor, cyclohexyl allyl ether. This reaction, typically catalyzed by osmium tetroxide in the presence of a chiral ligand, can yield enantiomerically enriched diols.
Another potential route is the stereoselective reduction of a prochiral ketone. For instance, the synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved through the asymmetric bioreduction of the corresponding prochiral ketone, 1-benzoyloxy-3-allyloxy-2-propanone, using biocatalysts. researchgate.net This enzymatic approach often provides high enantioselectivity under mild reaction conditions.
Furthermore, palladium-catalyzed asymmetric synthesis has been successfully used to create chiral cycloalkenone derivatives, demonstrating the potential of transition metal catalysis in generating stereocenters. rsc.org An analogous strategy could potentially be developed for this compound precursors.
Enantioselective Separation
Enantioselective separation, or chiral resolution, is a common method to separate a racemic mixture of enantiomers. youtube.com This can be achieved through several techniques, including the formation of diastereomeric derivatives, enzymatic resolution, and chiral chromatography.
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For example, the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) has been demonstrated using glycerol dehydrogenase, which selectively oxidizes one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov A similar enzymatic approach could be applied to a racemic mixture of this compound, where a lipase could selectively acylate one enantiomer, and the resulting ester could then be separated from the unreacted enantiomer. The high regioselectivity and enantioselectivity of lipases in the alcoholysis of diol dibenzoates further support the feasibility of this method for producing enantiomerically enriched this compound. researchgate.net
Diastereomeric Salt Formation: This classic resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. youtube.com For this compound, the hydroxyl groups could be derivatized with a chiral acid to form diastereomeric esters, which could then be separated.
Chiral Chromatography: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. While specific methods for this compound are not detailed, the general applicability of chiral HPLC and GC to a wide range of chiral compounds suggests its potential for the effective separation of its enantiomers.
Below is a table summarizing potential enantioselective separation methods for this compound based on methodologies applied to analogous compounds.
| Separation Technique | Principle | Potential Application to this compound |
| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. | A lipase could selectively acylate one enantiomer of this compound, allowing separation of the resulting ester from the unreacted enantiomer. |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Reaction of racemic this compound with a chiral acid to form diastereomeric esters, which can be separated by crystallization. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-cyclohexylglycerin using HPLC or GC with a suitable chiral column. |
Exploration of this compound's Role in Interfacial and Membrane Phenomena
This compound's amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, dictates its behavior at interfaces and its interaction with biological membranes. This dual characteristic allows it to orient itself at the boundary between two different phases, such as oil and water or a membrane and its aqueous environment.
Mechanisms of this compound Interaction with Lipid Bilayers and Cell Membranes
This compound's interaction with lipid bilayers, the fundamental structure of cell membranes, is primarily governed by its surfactant-like properties. As an amphiphilic molecule, it can insert itself into the lipid bilayer. This insertion can lead to a disruption of the membrane's structure and an increase in its permeability. The cyclohexyl group provides the hydrophobic character, allowing it to associate with the nonpolar lipid tails in the interior of the membrane, while the glycerin portion provides the hydrophilic character, enabling it to interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment.
This ability to perturb the cell membrane is a key aspect of its function as a booster for antimicrobial agents. By increasing the permeability of the microbial cell membrane, this compound can facilitate the entry of other preservative ingredients into the microorganism, thereby enhancing their efficacy. This mechanism involves the alteration of the interfacial tension at the cell membrane, which compromises its integrity as a selective barrier. krahn-uk.com
The general principles of how amphiphilic molecules interact with lipid bilayers involve partitioning into the membrane, which can alter its physical properties such as fluidity and thickness. The extent of these changes depends on the concentration of the interacting molecule and the specific composition of the lipid bilayer.
Mechanistic Studies of this compound in in vitro Biological Systems
In vitro studies provide a controlled environment to investigate the biological effects of this compound at a cellular and molecular level, avoiding the complexities of a whole organism.
Cellular Responses to this compound in Model Organisms and Cell Cultures
While specific studies detailing the broad cellular responses to this compound in various model organisms and cell cultures are limited in publicly accessible research, its use in cosmetic formulations has necessitated safety and efficacy testing on reconstructed human epidermal models. For instance, tests on reconstructed human cultured epidermal models like LabCyte EPI-MODEL have been used to assess the irritation potential of cosmetic ingredients. krahn-uk.com These models provide a platform to study the effects of substances on skin cells in a controlled in vitro setting.
The primary cellular response documented for this compound is linked to its role as a membrane-active agent. At concentrations used in cosmetic products, it is expected to have minimal adverse effects on human cells. However, its ability to interact with and permeabilize membranes suggests that at higher concentrations, it could potentially lead to cytotoxicity through membrane disruption. The goal of formulation science is to use it at concentrations where it exerts its beneficial effects, such as boosting preservative action, without compromising cellular viability.
Interaction Mechanisms of this compound with Microbial Systems
The primary interaction mechanism of this compound with microbial systems is the disruption of the cell membrane. krahn-uk.com Its surfactant properties allow it to reduce the interfacial tension at the microbial cell membrane, leading to an increase in its permeability. krahn-uk.com This does not necessarily mean it is a potent biocide on its own, but it acts as a very effective booster for other antimicrobial agents. krahn-uk.com
By compromising the integrity of the cell membrane, this compound facilitates the entry of other preservatives into the microbial cell, enhancing their ability to reach their intracellular targets and exert their antimicrobial effect. This synergistic action allows for the use of lower concentrations of traditional preservatives, which can be advantageous.
This compound has been shown to be effective against a broad spectrum of microorganisms, including gram-positive bacteria, yeast, and mold. krahn-uk.com Its efficacy is also noted to be largely independent of the pH of the formulation. krahn-uk.com
Table 2: Documented Antimicrobial Boosting Profile of this compound This table summarizes the observed effects based on available product literature.
| Microorganism Type | Observed Effect | Reference |
|---|---|---|
| Gram-positive bacteria | Effective booster for antimicrobials | krahn-uk.com |
| Yeast | Effective booster for antimicrobials | krahn-uk.com |
| Mold | Effective booster for antimicrobials | krahn-uk.com |
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Glycerin | | Phospholipids |
Computational Chemistry and Theoretical Modeling of Cyclohexylglycerin
Quantum Chemical Calculations for Cyclohexylglycerin Structure-Reactivity Relationships
Quantum chemical calculations are at the forefront of computational chemistry, allowing for the detailed study of chemical systems by solving the Schrödinger equation with various levels of approximation. scienceopen.com These methods provide fundamental insights into the electronic structure of molecules, which in turn governs their reactivity and physical properties. scienceopen.comnih.gov For this compound, such calculations can elucidate the relationship between its three-dimensional structure and its chemical behavior, which is essential for its application in cosmetic formulations.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scienceopen.comresearchgate.net It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations could be applied to this compound to determine a variety of electronic properties.
While specific DFT studies focused solely on this compound are not widely available in public literature, the principles of DFT can be applied to understand its molecular characteristics. For a molecule like this compound, DFT could be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of its atoms, including the conformation of the cyclohexyl ring and the orientation of the glycerol (B35011) moiety.
Calculate electronic properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map. These properties are key to understanding how this compound interacts with other molecules.
Analyze vibrational frequencies: Predict the infrared spectrum of the molecule, which can be used to characterize its structure and bonding. nih.gov
Determine reactivity indices: Calculate parameters that describe the molecule's susceptibility to electrophilic or nucleophilic attack, providing insights into its chemical stability and potential degradation pathways.
The data derived from DFT calculations can provide a foundational understanding of the molecule's intrinsic properties, which is the first step in predicting its behavior in more complex environments.
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of their behavior in different environments, such as in solution. nih.govnih.gov For this compound, which is often used in aqueous cosmetic formulations, MD simulations are invaluable for understanding its interactions with water and other formulation components. google.com
Specific MD simulation studies on this compound are not readily found in the public domain. However, the application of MD to this molecule would likely involve:
Interaction with other molecules: Modeling the interaction of this compound with other cosmetic ingredients, such as surfactants or polymers, to understand how it affects the structure and stability of the formulation. sccj-ifscc.com
Partitioning behavior: Simulating the partitioning of this compound between different phases, for example, an oil and water phase, which is important for understanding its role in emulsions.
By combining the insights from DFT and MD, a comprehensive picture of this compound's behavior from the electronic to the macroscopic level can be developed.
Machine Learning and Artificial Intelligence Applications in this compound Research
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical and materials research, including the development of new cosmetic formulations. greyb.com These technologies can analyze large datasets to identify complex patterns and relationships that are not immediately obvious to human researchers. kirinholdings.com For this compound, ML and AI have been particularly impactful in the context of formulation science.
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov These models are built by calculating a set of numerical descriptors for a series of molecules and then using machine learning algorithms to find a mathematical equation that links these descriptors to an experimentally measured property.
Table 1: Key Findings from QSPR Modeling of Cleansing Formulations
| Research Focus | Key Findings | Impact on this compound Research |
| Prediction of Cleansing Capability | The use of molecular descriptors and machine learning significantly improved the accuracy of predicting the cleansing performance of complex formulations. mdpi.comresearchgate.net | The model identified this compound as a key ingredient that, in combination with specific nonionic surfactants, leads to high cleansing efficacy. mdpi.compersonalcareinsights.com |
| Role of Hydrophobicity | Hydrophobic components with lower IOB values, such as this compound, were found to boost the cleansing capability of the formulations. mdpi.com | This finding provides a rational basis for the inclusion of this compound in cleansing products to enhance their performance. |
| Model Accuracy | The QSPR model achieved an R² value of 0.770, demonstrating its utility in screening and optimizing cosmetic formulations. mdpi.comresearchgate.net | This level of accuracy allows for the rapid in silico screening of a vast number of potential formulations, reducing the need for extensive experimental work. mdpi.com |
In silico screening involves the use of computational methods to screen large libraries of virtual compounds or formulations to identify those with desired properties. qima-lifesciences.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, in silico screening has been used to identify optimal formulations for specific applications.
Building on the QSPR models described above, researchers have employed in silico formulation techniques to virtually generate and predict the cleansing capabilities of a vast number of hypothetical cleansing foam formulations. mdpi.comresearchgate.net This predictive modeling approach allowed for the exploration of a much larger formulation space than would be possible through physical experimentation.
Table 2: Example of an In Silico Identified High-Performance Cleansing Formulation
| Ingredient | Function |
| Eicosaglycerol Hexacaprylate | Nonionic Surfactant |
| This compound | Humectant, Performance Booster |
| PPG-9 Diglyceryl Ether | Moisturizing Agent |
Advanced Analytical Methodologies for Cyclohexylglycerin Quantification and Characterization
Chromatographic Methodologies for the Analysis of Cyclohexylglycerin
Chromatography is a fundamental technique for separating and quantifying components within a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal. justia.comkrahn-uk.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. justia.comejgm.co.uk
Method development typically begins with the selection of an appropriate stationary phase, most commonly a reversed-phase column such as a C18. rasayanjournal.co.innih.gov The mobile phase composition, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is then optimized through gradient elution to ensure efficient separation of this compound from other matrix components. rasayanjournal.co.injfda-online.com Detection is often carried out using a UV detector, although more specific detectors can be employed if necessary. nih.govekb.eg
Once a method is developed, it must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. pensoft.netyoutube.com Validation encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. pensoft.net This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ejgm.co.ukpensoft.net This is typically evaluated by analyzing a series of standards over a defined concentration range and demonstrating a high correlation coefficient (R² > 0.99). pensoft.netscholarsresearchlibrary.com
Accuracy: The closeness of the test results obtained by the method to the true value. rasayanjournal.co.in It is often assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage recovered is calculated. rasayanjournal.co.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net It is expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.netscholarsresearchlibrary.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net These are crucial for analyzing trace amounts of the compound.
A patent for a skin care composition mentions using HPLC to determine the weight percentage of active ingredients in the presence of emollients like this compound. justia.com The method specified uses a gradient HPLC system with a C18 column and a mobile phase consisting of acetic acid in water and acetonitrile. justia.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | rasayanjournal.co.in |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | rasayanjournal.co.in |
| Mobile Phase B | Acetonitrile | rasayanjournal.co.in |
| Elution | Gradient | jfda-online.com |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 210 nm | rasayanjournal.co.in |
| Column Temperature | 40 °C | nih.gov |
| Injection Volume | 10 µL | scholarsresearchlibrary.com |
This table represents a hypothetical set of parameters based on typical reversed-phase HPLC methods for similar compounds and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. chemijournal.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. mdpi.com For a compound like this compound, which may require derivatization to increase its volatility and thermal stability, GC-MS provides detailed structural information and sensitive quantification. nih.govnih.gov
Optimization of a GC-MS method involves several critical steps: chromatographyonline.com
Derivatization: To analyze polar compounds like this compound by GC, their active hydrogen atoms are often replaced with a less polar group, a process called derivatization. nih.govnih.gov Trimethylsilylation is a common technique used for this purpose. nih.gov
Column Selection: The choice of the GC column's stationary phase is crucial for separating the analyte from other components. A low-bleed, MS-grade column is preferred to minimize background noise. chromatographyonline.com
Temperature Programming: The GC oven temperature is programmed to ramp up over the course of the analysis, allowing for the separation of compounds with different boiling points. nih.gov
Mass Spectrometer Parameters: In the mass spectrometer, parameters such as the ionization energy (typically 70 eV in electron ionization) and the mass range being scanned are optimized. mdpi.com For quantitative analysis, selected ion monitoring (SIM) mode can be used, where only specific fragment ions of the target analyte are monitored, significantly increasing sensitivity and selectivity. chromatographyonline.comnih.gov
GC-MS profiling can reveal not only the presence and quantity of this compound but also identify related impurities or degradation products. nih.gov The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for the compound, which can be compared against spectral libraries for confirmation. nih.gov
Table 2: Key Optimization Parameters for GC-MS Analysis
| Parameter | Optimization Goal | Rationale | Source |
| Injector Temperature | Ensure complete and rapid volatilization without thermal degradation. | Prevents peak broadening and discrimination of less volatile compounds. | nih.gov |
| Carrier Gas Flow Rate | Achieve optimal separation efficiency (plate number). | Affects retention time and peak resolution. | nih.gov |
| Oven Temperature Program | Separate analytes with a wide range of boiling points. | Controls the elution of compounds from the column. | mdpi.com |
| Ion Source Temperature | Maximize ion formation and minimize fragmentation variability. | Affects the appearance of the mass spectrum. | chromatographyonline.com |
| Electron Energy | Produce a stable and reproducible fragmentation pattern. | Standard 70 eV allows for comparison with library spectra. | mdpi.com |
| Dwell Time (SIM mode) | Obtain sufficient data points across a chromatographic peak for reliable quantification. | Balances sensitivity with the number of ions being monitored. | chromatographyonline.com |
Spectroscopic Techniques for Elucidating this compound Molecular Architecture and Interactions
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and studying its interactions with other molecules. The primary methods used include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. lookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. For this compound, NMR data would confirm the presence and connectivity of the cyclohexane (B81311) ring and the glycerol (B35011) moiety.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The resulting spectrum provides a characteristic fingerprint of the compound. For this compound, key absorption bands would correspond to O-H (hydroxyl) stretching, C-H (aliphatic) stretching, and C-O (ether) stretching, confirming the presence of these functional groups. lookchem.com
One supplier of this compound specifies that the structural data is confirmed using H-NMR and IR, ensuring the data is identical to that of a reference standard. lookchem.com
Hyphenated Techniques in the Comprehensive Analytical Profiling of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing complex mixtures. chemijournal.comchromatographytoday.comsaspublishers.com For this compound, the most relevant hyphenated techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and the previously discussed Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov This technique is particularly useful for non-volatile compounds and does not typically require derivatization. nih.gov LC-MS can provide molecular weight information for this compound and its potential impurities. lookchem.com Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by fragmenting the molecular ion and analyzing the resulting daughter ions, which is invaluable for identifying unknown components in a sample matrix. nih.govnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even greater selectivity and sensitivity in complex matrices, GC-MS/MS can be employed. nih.gov This technique involves selecting a precursor ion from the initial MS scan and subjecting it to collision-induced dissociation to produce product ions. Monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) can significantly reduce background noise and improve detection limits. nih.gov
These advanced, hyphenated methods are crucial for in-depth profiling, allowing for the confident identification and quantification of this compound, ensuring the quality and consistency of the final product. ijpsjournal.com
Synergistic Interactions and Multicomponent System Research Involving Cyclohexylglycerin
Investigation of Synergistic Effects of Cyclohexylglycerin with Preservative Systems
This compound is known to enhance the effectiveness of conventional and alternative preservatives, an action often referred to as a "boosting effect". krahn-uk.comgoogleapis.com This synergy allows for a potential reduction in the concentration of traditional preservatives needed to achieve adequate antimicrobial protection. akema.it The mechanism behind this is partly attributed to its surfactant-like properties, which can alter the interfacial tension at the cell membranes of microorganisms. krahn-uk.comadeka.eu This action may facilitate the penetration of other antimicrobial agents, thereby increasing their efficacy. krahn-uk.comadeka.eu
Research has demonstrated synergistic antimicrobial effects when this compound is combined with other glycols, such as Caprylyl Glycol and Ethylhexylglycerin. adeka.co.jpihanskorea.com These combinations have shown enhanced activity against a range of microorganisms. For instance, a combination of this compound and Caprylyl Glycol in a 3:2 ratio is noted for its good water solubility, making it suitable for emulsion systems. krahn-uk.comadeka.eu Similarly, a 2:1 blend of this compound and Ethylhexylglycerin is suggested as being well-suited for hair care products. krahn-uk.comadeka.eu
The synergistic activity is not limited to other glycols. This compound also works well with other classes of preservatives. Its effectiveness is generally not affected by the pH of the formulation, adding to its versatility. krahn-uk.comadeka.eu
Table 1: Examples of Synergistic Preservative Blends Involving this compound and Other Glycols
| Component 1 | Component 2 | Ratio (Component 1 : Component 2) | Noted Characteristics |
| This compound | Caprylyl Glycol | 3 : 2 | Good water solubility, suitable for emulsion systems. krahn-uk.comadeka.eu |
| This compound | Ethylhexylglycerin | 2 : 1 | Suitable for hair care products. krahn-uk.comadeka.eu |
| This compound | NHG (Hexylglycerin) | 5 : 1 | Less influence on emulsion stability. krahn-uk.comadeka.eu |
The following table presents the Minimum Inhibitory Concentration (MIC) data for this compound against various microorganisms, providing a baseline for its individual antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| E. coli | 10000 ihanskorea.com |
| P. aeruginosa | 15000 ihanskorea.com |
| S. aureus | 30000 ihanskorea.com |
Contribution of this compound to the Performance of Polymeric Multicomponent Systems
This compound possesses surface-active properties. krahn-uk.com This characteristic allows it to influence the interfacial tension between different phases in a formulation, such as oil and water in an emulsion. By reducing the interfacial tension, it can help to create more stable emulsions and influence the size and structure of micelles. Micelles are aggregates of surfactant molecules that are crucial for solubilizing oils and cleansing. The ability of this compound to affect the cell membranes of microorganisms is a direct consequence of its capacity to lower interfacial tension. krahn-uk.comadeka.eu This property is also beneficial for enhancing the penetration of other active ingredients into the skin or hair. krahn-uk.com
In cleansing formulations, the ability to effectively remove dirt and oil is paramount. Research involving artificial intelligence to predict the performance of cleansing foams has indicated that certain ingredients can boost cleansing capability. researchgate.net Specifically, polyols with lower inorganic and organic balance (IOB) values, such as this compound, were found to enhance cleansing performance more effectively than ingredients like glycerin. researchgate.net
Environmental Fate and Biotransformation Pathways of Cyclohexylglycerin
Assessment of Cyclohexylglycerin Biodegradation in Varied Environmental Matrices
The biodegradation of a chemical compound is a critical factor in determining its persistence and potential for accumulation in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often used to assess the biodegradability of substances. These tests can be categorized into those that evaluate "ready biodegradability" and those that assess "inherent biodegradability".
Ready Biodegradability: Tests for ready biodegradability, such as the OECD 301 series, provide stringent conditions to determine if a substance can be expected to degrade rapidly and completely in an aerobic environment. oecd.org For a substance like this compound, the OECD 301F (Manometric Respirometry Test) would be a suitable method. nih.govconcawe.eunih.gov This test measures the oxygen consumed by microorganisms as they metabolize the test substance over a 28-day period. oecd.org A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. oecd.org
Inherent Biodegradability: If a substance does not pass the ready biodegradability tests, it may still be inherently biodegradable, meaning it has the potential to degrade, albeit more slowly or under specific conditions. locusingredients.com The OECD 302C (Modified MITI Test (II)) is designed to assess inherent biodegradability by exposing the test substance to a higher concentration of microorganisms over a longer period. oecd.orgibacon.comoecd.org
Computational models can also provide an initial assessment of biodegradability. The BIOWIN™ model, part of the EPI Suite™ (Estimation Programs Interface), predicts the probability of biodegradation based on the chemical structure.
| Model | Prediction | Interpretation |
|---|---|---|
| BIOWIN1 (Linear Model) | 0.6347 | Suggests a higher probability of rapid biodegradation. |
| BIOWIN2 (Non-Linear Model) | 0.3409 | Suggests a moderate probability of rapid biodegradation. |
| BIOWIN3 (Ultimate Survey Model) | 3.1254 (weeks) | Predicts the timeframe for ultimate biodegradation to be in weeks. |
| BIOWIN4 (Primary Survey Model) | 3.8455 (days) | Predicts the timeframe for primary biodegradation to be in days. |
| MITI Biodegradation Probability | Biowin5: 0.6768, Biowin6: 0.7701 | High probability of passing the MITI test for ready biodegradability. |
| Anaerobic Biodegradation Probability | 0.1699 | Low probability of rapid anaerobic biodegradation. |
| Overall Prediction | The compound is predicted to be readily biodegradable. |
Data sourced from computational predictions. thegoodscentscompany.com
Pathways of Environmental Dissipation and Persistence for this compound
The dissipation of this compound in the environment is expected to be primarily driven by microbial degradation. Its persistence will largely depend on environmental conditions such as the presence of adapted microbial communities, temperature, pH, and oxygen availability.
The structure of this compound, containing an ether linkage and a cyclohexane (B81311) ring, suggests that its degradation will proceed through pathways known for alkyl glyceryl ethers and cyclic alkanes. Alkyl glyceryl ethers are generally considered to be readily biodegradable. kao.com The ether bond is a key point for enzymatic attack. nih.govmicrobiologyresearch.orgresearchgate.net
Persistence is a measure of the time a chemical remains in a particular environment. microbiologyresearch.org Chemicals that are not readily biodegradable may persist and potentially bioaccumulate. microbiologyresearch.org However, given that alkyl glyceryl ethers are noted for their ready biodegradability, significant persistence of this compound is not anticipated in aerobic environments. kao.com
Microbial Biotransformation and Metabolite Profiling of this compound in Ecosystems
The microbial biotransformation of this compound is hypothesized to initiate with the cleavage of the ether bond, a reaction catalyzed by etherase enzymes, such as monooxygenases. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov This initial step is crucial as it breaks down the molecule into more easily degradable components.
The proposed biotransformation pathway would likely involve two main stages:
Cleavage of the Ether Bond: An alkylglycerol monooxygenase could hydroxylate the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal. researchgate.netnih.gov This intermediate would then spontaneously or enzymatically break down to yield glycerol (B35011) and cyclohexanol (B46403). researchgate.netnih.gov
Degradation of the Metabolites:
Glycerol: This is a simple, naturally occurring alcohol that is readily metabolized by a wide range of microorganisms through central metabolic pathways.
Cyclohexanol: The aerobic degradation of the cyclohexane ring typically proceeds through oxidation to cyclohexanone, followed by ring cleavage to form adipic acid, which is then further metabolized to intermediates of the Krebs cycle. frontiersin.orgnih.gov Under anaerobic conditions, the degradation pathway is different, often involving carboxylation and subsequent ring fission. frontiersin.orgnih.govresearchgate.netnih.gov
The following table outlines the potential metabolites of this compound based on known biotransformation pathways of its constituent chemical moieties.
| Metabolite | Precursor Moiety | Potential Subsequent Metabolites | Degradation Pathway |
|---|---|---|---|
| Glycerol | Glycerol | Glyceraldehyde-3-phosphate, Dihydroxyacetone phosphate | Glycolysis |
| Cyclohexanol | Cyclohexane | Cyclohexanone, Caprolactone, Adipic acid | Aerobic degradation of cyclic alkanes |
| Cyclohexylsuccinate | Cyclohexane | Cyclohexylsuccinyl-CoA, 3-Cyclohexylpropionyl-CoA, Cyclohexanecarboxyl-CoA | Anaerobic degradation of cyclic alkanes |
It is important to note that the actual metabolites and the rates of degradation can vary significantly depending on the specific microbial communities present in different ecosystems, such as soil, water, and sediment. nih.gov
Patent Landscape Analysis and Intellectual Property in Cyclohexylglycerin Research
Identification and Analysis of Patented Synthesis Routes and Derivatives for Cyclohexylglycerin
While a specific patent detailing the synthesis of this compound from basic raw materials remains elusive in a comprehensive, step-by-step format, the broader patent literature for glyceryl ethers provides a clear indication of the likely synthetic pathways. The most probable methods involve the reaction of cyclohexanol (B46403) with a glycerol (B35011) precursor.
One common industrial method for producing glyceryl ethers, as suggested by patents like US6437196B1 and EP0545576A1, involves the reaction of an alcohol with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a catalyst, followed by hydrolysis. google.comgoogleapis.com This process typically involves an initial reaction to form a halohydrin ether, which then undergoes ring-closure to a glycidyl (B131873) ether, and is finally hydrolyzed to the desired diol. Another potential route is the direct reaction of cyclohexanol with glycidol (B123203). A patent for a related compound, 3-l-menthoxypropane-1,2-diol, describes the addition of l-menthol (B7771125) to benzyl (B1604629) glycidyl ether, followed by debenzylation, highlighting a similar synthetic strategy. google.com
A European patent application (EP 3 858 326 A1) provides insight into the production of a "monocyclohexyl glyceryl ether-containing product." This patent does not focus on the initial synthesis but rather on a crucial deodorization step involving contact with water vapor under reduced pressure, followed by the addition of an antioxidant, specifically d-α-tocopherol. This indicates that purification and stabilization are key patentable aspects for ensuring the quality and commercial viability of this compound for cosmetic use.
Currently, the patent landscape does not prominently feature derivatives of this compound. The existing intellectual property is centered on the application and formulation of the compound itself, suggesting that the exploration of novel derivatives could be a fertile ground for future research and patent applications.
Table 1: Patented Synthesis and Purification Strategies Relevant to this compound
| Patent ID | Key Focus | Relevant Technology/Method |
| US6437196B1 | Production of glyceryl ethers with low organohalogen content. | Reaction of an alcohol with an α-epihalohydrin, followed by ring closure and hydrolysis in the presence of a salt of a strong base and weak acid. google.com |
| EP0545576A1 | Glycidylation of alcohols. | Two-step process involving reaction with epichlorohydrin in the presence of a Lewis acid, followed by reaction with excess epichlorohydrin and a phase transfer catalyst. googleapis.com |
| US5608119A | Synthesis of (2S)-3-l-menthoxypropane-1,2-diol. | Reaction of l-menthol with (R)-(-)-benzyl glycidyl ether catalyzed by a Lewis acid, followed by hydrogenolysis. google.com |
| EP 3 858 326 A1 | Production of a stable monocyclohexyl glyceryl ether composition. | Deodorization via water vapor treatment under reduced pressure and stabilization with d-α-tocopherol. |
Categorization of Academic Research Themes Reflected in this compound-Related Patent Applications
The patents featuring this compound reveal its primary application in the cosmetic and personal care industries, underpinned by several key academic research themes.
Microbiology and Preservative Science: A significant number of patents utilize this compound as a component in preservative systems. For instance, patent WO2016164555A1 describes synergistic preservative compositions where this compound is part of a mixture aimed at providing broad-spectrum antimicrobial activity. justia.com Similarly, EP 3965722 B1 discloses topical compositions with a preservative system that can include this compound for its antimicrobial properties. googleapis.com These patents reflect academic research into the mechanisms of microbial inhibition and the development of effective, non-traditional preservative blends for cosmetic formulations. The use of this compound in combination with other agents points to studies on synergistic antimicrobial effects.
Dermatology and Skin Science: this compound is frequently cited for its skin-conditioning and humectant properties. A patent application (US20230181792A1) for a skin care composition for treating post-acne marks includes this compound as a polar emollient. googleapis.com This application suggests an underlying research focus on skin barrier function, moisturization, and the delivery of active ingredients to the skin.
Material Science and Formulation Chemistry: The incorporation of this compound into various product forms, such as hair conditioners and cleansing foams, highlights research in material science. For example, its inclusion in hair conditioner compositions often relates to the formation of stable gel networks that provide conditioning benefits. cdnsciencepub.comgoogle.com In cleansing foams, it can contribute to the desired sensory properties and performance. google.com.na This points to academic investigations into the physical chemistry of emulsions, surfactants, and polymer solutions to create products with specific textures and functionalities.
Sustainable and Bio-based Chemistry: Several patents emphasize the use of bio-based materials. While not always directly mentioning this compound, patents from companies like INOLEX on bio-based glyceryl esters indicate a trend towards sustainable sourcing in the cosmetics industry. google.comjustia.com This aligns with academic research focused on developing green chemistry processes and utilizing renewable feedstocks for cosmetic ingredients.
Table 2: Academic Research Themes in this compound Patents
| Academic Research Theme | Application in Patents | Example Patent ID |
| Microbiology & Preservative Science | Use in synergistic antimicrobial compositions to preserve cosmetic formulations. | WO2016164555A1 justia.com, EP 3965722 B1 googleapis.com |
| Dermatology & Skin Science | Application as a skin-conditioning agent and emollient in topical treatments. | US20230181792A1 googleapis.com |
| Material Science & Formulation Chemistry | Incorporation into hair conditioners to form gel networks and into cleansing foams for texture. | US11633336 B2 google.com, MDPI (Journal Article) google.com.na |
| Sustainable & Bio-based Chemistry | Mentioned in the context of bio-based cosmetic ingredients. | Justia Patents google.comjustia.com |
Strategic Considerations for Future Patentable Innovations in this compound Science
Based on the current patent landscape, several strategic areas present opportunities for future patentable innovations in this compound research:
Novel Synthesis Routes: Developing and patenting a novel, efficient, and stereoselective synthesis for this compound could be highly valuable. A process that offers higher yields, uses greener solvents, or starts from more sustainable raw materials would be a significant innovation. Given that specific stereoisomers of similar compounds, like 3-l-menthoxypropane-1,2-diol, have shown different activities, a stereospecific synthesis of this compound could unlock new applications. google.com
Development of Derivatives: The current lack of patents for this compound derivatives represents a significant opportunity. Esterification or etherification of the free hydroxyl groups could lead to new molecules with enhanced properties, such as improved skin substantivity, different sensory profiles, or novel biological activities. These new chemical entities and their applications would be highly patentable.
Advanced Formulation Technologies: While this compound is used in various formulations, there is room for innovation in its delivery and performance. Patents could be pursued for novel delivery systems that enhance its efficacy as a skin-conditioning agent or as part of a preservative system. For example, encapsulating this compound in liposomes or other carrier systems to control its release or improve its compatibility with other ingredients could be a patentable invention.
Synergistic Combinations for Enhanced Efficacy: Further exploration of synergistic combinations of this compound with other cosmetic ingredients could lead to new patents. This could involve identifying novel antimicrobial synergies with other natural or synthetic preservatives or discovering combinations that provide enhanced skin benefits, such as improved anti-inflammatory or anti-aging effects.
New Applications: Research into new applications for this compound beyond its current use in cosmetics could open up new patenting avenues. For example, its antimicrobial properties could be explored for applications in oral care or as a surface disinfectant, as hinted at in some patent literature for similar compounds. nih.gov
Q & A
Q. What are the standard protocols for synthesizing Cyclohexylglycerin in laboratory settings?
this compound synthesis typically involves esterification or etherification reactions. Key steps include:
- Reagent selection : Use cyclohexanol and glycidol derivatives under controlled catalytic conditions (e.g., acid catalysts).
- Purification : Employ column chromatography or recrystallization to isolate the compound.
- Characterization : Validate purity and structural integrity via NMR (for functional groups), HPLC (for retention time analysis), and mass spectrometry (for molecular weight confirmation) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : Identifies functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, glycerol backbone signals at δ 3.4–4.0 ppm).
- High-performance liquid chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection.
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 175) .
Q. How should researchers design experiments to evaluate this compound’s stability under varying pH conditions?
- Controlled degradation studies : Incubate this compound in buffered solutions (pH 2–12) at 25–40°C.
- Monitoring : Use HPLC to track degradation products over time.
- Kinetic analysis : Calculate half-life () and degradation rate constants using first-order models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s performance data across formulation studies (e.g., surfactant effects)?
- Systematic variable testing : Compare formulations with/without nonionic surfactants (e.g., ’s box plots show reduced cleansing efficacy when surfactants are used).
- Statistical meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., surfactant concentration, solvent polarity).
- Mechanistic studies : Use molecular dynamics simulations to model surfactant-Cyclohexylglycerin interactions .
Q. What methodological approaches are optimal for assessing this compound’s neurotoxic potential in preclinical models?
- In vivo models : Conduct acute toxicity tests (e.g., subcutaneous LD50 in mice, as reported in ).
- Behavioral assays : Monitor neuromuscular paralysis or respiratory suppression.
- Dose-response analysis : Fit data to logistic regression models to estimate EC50 values and confidence intervals .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Apply the Hill equation to model sigmoidal dose-response curves.
- ANOVA with post-hoc tests : Compare toxicity across dosage groups (e.g., ’s LD50 data for subcutaneous vs. intraperitoneal administration).
- Sensitivity analysis : Assess variability using bootstrap resampling or Monte Carlo simulations .
Q. How can researchers address variability in this compound’s solubility data across experimental conditions?
- Standardized protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method at 25°C).
- Multivariate analysis : Correlate solubility with solvent polarity (logP) or temperature using partial least squares regression.
- Replication : Validate results across independent labs to isolate equipment- or operator-specific biases .
Methodological Guidelines for Reproducibility
Q. What steps ensure reproducibility in this compound-based formulation studies?
- Detailed documentation : Specify surfactant ratios, mixing speeds, and solvent grades (e.g., ’s surfactant-dependent cleansing capability requires exact concentrations).
- Open-data practices : Share raw HPLC chromatograms and NMR spectra as supplementary materials.
- Peer validation : Collaborate with external labs to replicate key findings .
Q. How should researchers integrate conflicting toxicological data into risk assessments?
- Weight-of-evidence analysis : Prioritize studies with robust designs (e.g., ’s LD50 data over anecdotal reports).
- Uncertainty quantification : Use probabilistic models to estimate confidence intervals for safety thresholds.
- Cross-species extrapolation : Apply allometric scaling to adjust doses between mice and humans .
Data Presentation and Reporting
Q. What are best practices for visualizing this compound’s performance data in publications?
Q. How can researchers ensure ethical reporting of this compound’s adverse effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
